

# Laboratory-Scale Synthesis of Dithioglycol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Abstract

Dithioglycol, known formally as 2,3-dimercapto-1-propanol and widely recognized as British Anti-Lewisite (BAL), is a vital chelating agent with a long history of use in treating heavy metal poisoning.[1][2] Its efficacy lies in its two vicinal thiol groups, which readily coordinate with metal ions, forming stable complexes that can be excreted from the body. This guide provides a comprehensive overview of a common and reliable laboratory-scale synthesis of dithioglycol, intended for researchers and professionals in chemistry and drug development. The synthesis is presented as a two-step process, commencing with the bromination of allyl alcohol to yield 2,3-dibromopropan-1-ol, followed by the subsequent conversion of this intermediate to the final product. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and mechanism of action are included to facilitate a thorough understanding of the process.

## Introduction

Dithioglycol was originally developed during World War II as an antidote to the arsenic-based chemical warfare agent, Lewisite.[3] Its development marked a significant advancement in the treatment of metal poisoning. Today, its applications extend to the treatment of poisoning by arsenic, gold, and mercury.[2][4] The core of dithioglycol's therapeutic action is its ability to act as a bidentate ligand, forming stable five-membered rings with metal ions through its sulfhydryl

groups. This technical guide outlines a laboratory-scale synthesis of dithioglycol, providing detailed methodologies and characterization data.

## Synthesis Overview

The laboratory synthesis of dithioglycol is typically achieved through a two-step reaction sequence starting from allyl alcohol.

**Step 1: Bromination of Allyl Alcohol** Allyl alcohol is first brominated to form the intermediate, 2,3-dibromopropan-1-ol. This is an electrophilic addition reaction where bromine adds across the double bond of the allyl alcohol.

**Step 2: Thiolation of 2,3-dibromopropan-1-ol** The dibrominated intermediate is then converted to dithioglycol by replacing the bromine atoms with sulfhydryl (-SH) groups. This is a nucleophilic substitution reaction, where a sulfur-containing nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis, is used.

## Experimental Protocols

### Step 1: Synthesis of 2,3-dibromopropan-1-ol

Materials:

- Allyl alcohol
- Bromine
- A non-polar, inert organic solvent (e.g., n-hexane)
- Ice-water bath
- Jacketed reaction vessel with a stirrer, thermometer, and dropping funnels

Procedure:

- Charge the reaction vessel with the inert solvent (e.g., 100 g of n-hexane).
- Cool the reaction vessel using an ice-water bath to maintain a temperature between -10°C and 40°C.<sup>[5]</sup>

- With vigorous stirring, continuously and simultaneously add bromine (e.g., 1600 g, 10.01 moles) and allyl alcohol (e.g., 600 g, 10.33 moles) to the reaction vessel over a period of approximately 2.5 hours.[5] An approximately equimolar amount of bromine to allyl alcohol should be used.
- As the reaction proceeds, the mixture will separate into two phases. The lower phase consists of the product, 2,3-dibromopropan-1-ol.[5]
- Continuously remove the lower layer containing the product from the reaction vessel.
- The crude 2,3-dibromopropan-1-ol can be used directly in the next step or purified by distillation under reduced pressure. This process can yield a product with a purity of at least 99.5%.[5]

## Step 2: Synthesis of 2,3-dimercapto-1-propanol (Dithioglycol)

Materials:

- 2,3-dibromopropan-1-ol
- Sodium hydrosulfide (NaSH) or Thiourea ( $\text{H}_2\text{NCSNH}_2$ ) followed by a base (e.g., NaOH)
- Ethanol
- Water
- Hydrochloric acid (for acidification if using thiourea)
- Reaction flask with a reflux condenser and stirrer

Procedure using Sodium Hydrosulfide:

- Dissolve 2,3-dibromopropan-1-ol in ethanol in the reaction flask.
- Slowly add a solution of sodium hydrosulfide in ethanol to the stirred solution of the dibromo alcohol. The bromine atoms are replaced by sulfhydryl groups in this reaction.

- After the addition is complete, reflux the mixture for several hours to ensure the reaction goes to completion.
- After reflux, cool the reaction mixture and neutralize it with a suitable acid.
- The product, dithioglycol, can be isolated by extraction and further purified by vacuum distillation.

Procedure using Thiourea:

- Dissolve 2,3-dibromopropan-1-ol in a suitable solvent like ethanol.
- Add thiourea to the solution and reflux the mixture. This will form an isothiuronium salt intermediate.
- After the formation of the intermediate, add a base such as sodium hydroxide to hydrolyze the salt and form the dithiol.
- Acidify the reaction mixture with an acid like hydrochloric acid.
- Isolate the crude dithioglycol by extraction with an organic solvent.
- Purify the product by vacuum distillation.

## Quantitative Data

The following tables summarize the key quantitative data for dithioglycol and its intermediate.

Table 1: Physical and Chemical Properties of 2,3-dimercapto-1-propanol

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>8</sub> OS <sub>2</sub>	[6]
Molecular Weight	124.23 g/mol	
Appearance	Clear, colorless liquid	[1]
Density	1.239 g/mL at 25 °C	[7]
Boiling Point	393 °C (739 °F) at 2.0 kPa	[7]
pH (1% solution)	5.0 - 6.5	[1]
Refractive Index (20°C)	1.568 - 1.574	[1]

Table 2: Spectroscopic Data for 2,3-dimercapto-1-propanol

Technique	Key Peaks/Shifts	Reference
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 399.65 MHz)	δ 3.76 (dd, 2H, -CH <sub>2</sub> OH), 3.05 (m, 1H, -CH(SH)-), 2.85 (m, 2H, -CH <sub>2</sub> SH), 1.77 (t, 2H, -SH)	[8]
Mass Spectrum (EI)	Molecular Ion (M <sup>+</sup> ) at m/z 124	[6]

## Visualizations

### Synthetic Workflow

The following diagram illustrates the two-step synthesis of dithioglycol from allyl alcohol.



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Caption: Synthetic pathway for dithioglycol.

## Mechanism of Action: Chelation of a Heavy Metal Ion

Dithioglycol functions as a chelating agent by binding to heavy metal ions through its two sulfhydryl groups, forming a stable five-membered ring complex that can be safely excreted.

Caption: Chelation of a heavy metal ion by dithioglycol.

## Purity Analysis

The purity of the synthesized dithioglycol can be determined using iodometric titration. In an acidic medium, the sulfhydryl groups of dithioglycol react with iodine. The amount of iodine consumed is proportional to the amount of dithioglycol present.<sup>[1]</sup>

Conversion factor: 1 mL of 0.05 M iodine is equivalent to 0.0621 g of dithioglycol.<sup>[1]</sup>

## Conclusion

This technical guide provides a detailed framework for the laboratory-scale synthesis of dithioglycol. By following the outlined two-step process, researchers can reliably produce this important chelating agent. The provided quantitative data and visualizations offer a comprehensive understanding of the synthesis and its underlying chemical principles. As with all chemical syntheses, appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood.

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